molecular formula C12H7BrO2 B12120421 2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione

2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12120421
M. Wt: 263.09 g/mol
InChI Key: GAAMRZOOFCKTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C12H7BrO2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where a bromine atom is substituted at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione typically involves the bromination of phenyl-substituted cyclohexa-2,5-diene-1,4-dione. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of antiproliferative agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can trigger apoptosis (programmed cell death) through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclohexa-2,5-diene-1,4-dione: Lacks the bromine substitution, resulting in different reactivity and biological activity.

    2,5-Dibromocyclohexa-2,5-diene-1,4-dione: Contains two bromine atoms, leading to distinct chemical properties and applications.

    2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Substituted with methoxy and hexyl groups, showing different biological activities.

Uniqueness

2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H7BrO2

Molecular Weight

263.09 g/mol

IUPAC Name

2-(2-bromophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7BrO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7H

InChI Key

GAAMRZOOFCKTTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)Br

Origin of Product

United States

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